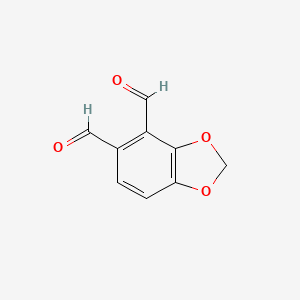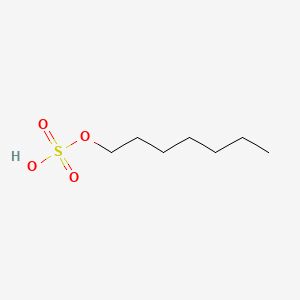![molecular formula C5H13N2O6PS B13414981 Phosphonic acid, [[[2-[methyl(methylsulfonyl)amino]-2-oxoethyl]amino]methyl]- CAS No. 98565-18-5](/img/structure/B13414981.png)
Phosphonic acid, [[[2-[methyl(methylsulfonyl)amino]-2-oxoethyl]amino]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, [[[2-[methyl(methylsulfonyl)amino]-2-oxoethyl]amino]methyl]- is a complex organophosphorus compound It is characterized by the presence of a phosphonic acid group, which is known for its stability and versatility in various chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphonic acid, [[[2-[methyl(methylsulfonyl)amino]-2-oxoethyl]amino]methyl]- can be synthesized through several methods. One common approach involves the reaction of phosphorous acid with appropriate organic substrates under controlled conditions. The synthesis typically requires the use of catalysts and specific reaction conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the efficient production of high-quality phosphonic acid derivatives .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, [[[2-[methyl(methylsulfonyl)amino]-2-oxoethyl]amino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups attached to the phosphonic acid moiety.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonic acid derivatives with additional oxygen-containing functional groups, while reduction reactions may produce simpler phosphonic acid compounds .
Aplicaciones Científicas De Investigación
Phosphonic acid, [[[2-[methyl(methylsulfonyl)amino]-2-oxoethyl]amino]methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Mecanismo De Acción
The mechanism of action of phosphonic acid, [[[2-[methyl(methylsulfonyl)amino]-2-oxoethyl]amino]methyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. It may also inhibit certain enzymes involved in phosphorus metabolism, leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
Glyphosate: A widely used herbicide that also contains a phosphonic acid group.
Ethephon: A plant growth regulator with a similar phosphonic acid structure.
Bisphosphonates: A class of drugs used to treat osteoporosis, characterized by the presence of two phosphonic acid groups.
Uniqueness
Phosphonic acid, [[[2-[methyl(methylsulfonyl)amino]-2-oxoethyl]amino]methyl]- is unique due to its specific functional groups and structural configuration, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
98565-18-5 |
|---|---|
Fórmula molecular |
C5H13N2O6PS |
Peso molecular |
260.21 g/mol |
Nombre IUPAC |
[[2-[methyl(methylsulfonyl)amino]-2-oxoethyl]amino]methylphosphonic acid |
InChI |
InChI=1S/C5H13N2O6PS/c1-7(15(2,12)13)5(8)3-6-4-14(9,10)11/h6H,3-4H2,1-2H3,(H2,9,10,11) |
Clave InChI |
HPDFFWOTIYEPLZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)CNCP(=O)(O)O)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[4-[4-[(E)-2-cyanovinyl]-2-methyl-anilino]pyrimidin-2-yl]amino]benzonitrile](/img/structure/B13414902.png)
![(E)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enoic acid](/img/structure/B13414905.png)


![2-Propenoic acid, 4-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl ester](/img/structure/B13414945.png)
![1-[(2-Methoxy-4-nitrophenyl)diazenyl]naphthalen-2-ol](/img/structure/B13414950.png)
![4-[(2S,3S)-2-methyl-6-[(E)-prop-1-enyl]-2,3-dihydro-1,4-benzodioxin-3-yl]benzene-1,3-diol](/img/structure/B13414956.png)




![2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol](/img/structure/B13414989.png)

![4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol](/img/structure/B13414994.png)
